molecular formula C13H19NO B1455798 2-(2-Methoxyphenyl)-5-methylpiperidine CAS No. 1339159-86-2

2-(2-Methoxyphenyl)-5-methylpiperidine

Cat. No.: B1455798
CAS No.: 1339159-86-2
M. Wt: 205.3 g/mol
InChI Key: ZUBBWBJBJRJFEF-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-5-methylpiperidine is a chemical compound for research and development applications. This piperidine derivative is offered with comprehensive analytical data to ensure identity and purity for your experimental work. As a specialized building block, it is primarily used in medicinal chemistry and drug discovery programs. Researchers utilize this scaffold in the synthesis of compound libraries for high-throughput screening and as a key intermediate in developing potential therapeutic agents. The structure, featuring a methoxyphenyl group attached to a methyl-substituted piperidine ring, is common in molecules with biological activity. This product is intended for use by qualified laboratory professionals only. All information provided is for research purposes and not for diagnostic or therapeutic use. Please refer to the Safety Datasheet for proper handling and storage instructions. Specific research applications, mechanism of action, and detailed pharmacological data are not available for this compound at this time and should be determined by the investigating researcher.

Properties

IUPAC Name

2-(2-methoxyphenyl)-5-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10-7-8-12(14-9-10)11-5-3-4-6-13(11)15-2/h3-6,10,12,14H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBBWBJBJRJFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(NC1)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Methoxyphenyl)-5-methylpiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical interactions, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 1339159-86-2
  • Molecular Formula : C13H17N
  • Molecular Weight : 189.28 g/mol

The biological activity of this compound is primarily mediated through its interaction with various biological targets, including receptors and enzymes.

Target Interactions

  • Receptor Binding : Similar compounds have demonstrated the ability to form hydrogen bonds with amino acid residues in target proteins, suggesting that this compound may interact with specific receptors involved in neurotransmission and inflammation .
  • Enzyme Inhibition : It has been suggested that this compound could inhibit key enzymes such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are crucial in endocannabinoid signaling pathways .

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

  • Anti-inflammatory Activity
    • It may reduce inflammation by inhibiting pathways such as NF-kB, which is involved in inflammatory responses .
  • Neuroprotective Effects
    • Research indicates potential neuroprotective properties, particularly in models of neuroinflammation .
  • Antidiabetic Potential
    • Related compounds have shown promise in managing glucose levels and could be explored for their antidiabetic effects .
  • Antimicrobial Properties
    • Compounds structurally similar to this compound have demonstrated antibacterial and antifungal activities .

Pharmacokinetics

The pharmacokinetic profile of this compound remains to be fully elucidated, but insights from related compounds suggest:

  • Solubility : Good solubility in polar solvents, which may enhance bioavailability.
  • Distribution : Transport and distribution within cells are likely mediated by specific transporters, impacting its efficacy and safety profile .

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives, providing insights into the potential effects of this compound.

Study Overview

  • Neuroinflammation Model :
    • A study demonstrated that piperidine derivatives could significantly reduce neuroinflammation markers in vitro and in vivo, suggesting similar potential for this compound .
  • Antidiabetic Activity :
    • Research on oxadiazole derivatives indicated that modifications on the piperidine scaffold could enhance antidiabetic activity, paving the way for further exploration of this compound in metabolic disorders .
  • Toxicity Assessment :
    • Toxicity studies using Caenorhabditis elegans highlighted the importance of evaluating sublethal endpoints for compounds with similar structures, indicating that safety profiles need careful consideration .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Heterocyclic Core Variations

  • 2-(2-Methoxyphenyl)pyridine-1-oxide (): This compound shares the 2-methoxyphenyl group but replaces the piperidine ring with a pyridine ring. The absence of a methyl group and the presence of an N-oxide moiety reduce its lipophilicity compared to 2-(2-Methoxyphenyl)-5-methylpiperidine.
  • 25X-NBOMe Series () : NBOMe compounds (e.g., 25I-NBOMe) incorporate a 2-methoxyphenylmethyl group attached to a phenethylamine backbone. While structurally distinct from piperidines, their high potency at serotonin receptors underscores the pharmacological significance of the 2-methoxyphenyl motif. However, these compounds are associated with severe toxicity, contrasting with the untested safety profile of the target piperidine .

B. Piperidine Derivatives

  • 5-(Hydroxymethyl)-5-phenylpiperidin-2-one (): This piperidinone derivative features a hydroxymethyl and phenyl group at the 5-position. Its applications in material science and pharmaceuticals highlight the versatility of piperidine-based scaffolds .
  • Such derivatives are often explored as kinase inhibitors or antimicrobial agents .
Physicochemical Properties
Compound Core Structure Key Substituents Lipophilicity (Predicted) Solubility (Predicted)
This compound Piperidine 2-Methoxyphenyl, 5-methyl High Moderate
2-(2-Methoxyphenyl)pyridine-1-oxide Pyridine N-oxide 2-Methoxyphenyl Moderate High
25I-NBOMe Phenethylamine 2-Methoxyphenylmethyl, iodine Very high Low
5-(Hydroxymethyl)-5-phenylpiperidin-2-one Piperidinone 5-Phenyl, 5-hydroxymethyl Moderate High
  • Lipophilicity: The 5-methyl group in the target compound likely increases lipophilicity compared to the hydroxymethyl-substituted piperidinone .
  • Solubility : The N-oxide in the pyridine derivative () enhances solubility via polar interactions, whereas the NBOMe series’ high lipophilicity correlates with poor aqueous solubility .

Preparation Methods

General Synthetic Strategies for 2,5-Disubstituted Piperidines

According to Mansour A. S. Abdelsalam’s comprehensive doctoral thesis on piperidine synthesis using organometallic chemistry, 2,5-disubstituted piperidines can be prepared by:

  • Radical 5-exo cyclization of suitable precursors to form 5-methylene piperidines.
  • Subsequent hydrogenation of 5-methylene intermediates to yield 5-methyl substituted piperidines.
  • Use of organozinc reagents and copper catalysis to facilitate carbon-carbon bond formation.
  • Protection and deprotection strategies (e.g., Boc or TFA protecting groups) to control stereoselectivity during hydrogenation steps.

These methods enable the synthesis of enantiomerically enriched 2,5-disubstituted piperidines with high stereoselectivity and yields ranging typically from 55% to 85% for the cyclization step and further efficient hydrogenation to the methyl derivative.

Alternative Synthetic Routes Involving Pyridine Derivatives

A patent (CN105523995A) describes the preparation of 2-methoxy-5-aminopyridine intermediates, which are structurally related to methoxypyridine motifs found in some piperidine derivatives. The method involves:

  • Nucleophilic substitution of 2-chloro-5-nitropyridine with sodium methylate in methanol under reflux to form 2-methoxy-5-nitropyridine.
  • Catalytic hydrogenation of 2-methoxy-5-nitropyridine over Pd/C to yield 2-methoxy-5-aminopyridine.

Though this route is more specific to pyridine derivatives, the methoxyphenyl group introduction and subsequent transformations can be adapted for piperidine synthesis.

Data Table: Summary of Key Preparation Steps and Conditions

Step No. Reaction Type Key Reagents/Conditions Yield (%) Notes
1 Nucleophilic substitution Fluoroacetophenone + NaOMe High Formation of methoxyphenylethanone
2 Bromination Acid catalysis, bromine source High Formation of bromoethanone coupling partner
3 Organometallic coupling & cyclization Organozinc reagents, Cu catalysis, NaH cyclization 55-85 Formation of 5-methylene piperidine
4 Hydrogenation H2 gas, Pd/C catalyst, TFA protection High Stereoselective formation of 5-methyl group
5 Purification Chromatography, crystallization - Product isolation and purity confirmation

Research Findings and Observations

  • The use of organozinc reagents in combination with copper catalysis is a robust method for constructing substituted piperidine rings, allowing for good control over regio- and stereochemistry.
  • Hydrogenation of 5-methylene intermediates is more stereoselective when trifluoroacetyl (TFA) protecting groups are used compared to Boc-protected analogs, which is critical for obtaining the desired 5-methyl configuration.
  • Methoxyphenyl substitution is efficiently introduced via nucleophilic aromatic substitution on halogenated acetophenones, followed by bromination to create reactive intermediates for coupling.
  • The patent literature supports environmentally friendly and high-yielding methods for preparing methoxypyridine intermediates, which can be adapted for related piperidine syntheses.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-Methoxyphenyl)-5-methylpiperidine, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, or sulfonylation. Key intermediates are monitored using thin-layer chromatography (TLC) to track reaction progress. Final characterization employs NMR spectroscopy (¹H/¹³C) for structural elucidation and mass spectrometry (MS) for molecular weight confirmation. For example, piperidine derivatives are often synthesized via sulfonylation of precursor amines, followed by purification via column chromatography .

Q. How can researchers ensure purity and structural integrity during synthesis?

  • Methodology :

  • Purification : Use recrystallization or flash column chromatography with gradient elution (e.g., hexane/ethyl acetate).
  • Analytical Validation : Compare NMR chemical shifts with literature values for analogous compounds. Validate purity via high-performance liquid chromatography (HPLC) with >95% peak area thresholds. Stability under inert atmospheres (e.g., nitrogen) prevents degradation during storage .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for airborne particles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation.
  • Waste Disposal : Collect organic waste in sealed containers labeled for hazardous material disposal. Avoid aqueous drainage to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodology :

  • Factorial Design : Use a 2^k factorial approach to test variables (e.g., temperature, catalyst loading). For example, varying Pd catalyst concentrations (0.5–2.0 mol%) and reaction times (12–24 hrs) can identify optimal conditions .
  • AI-Driven Simulations : Tools like COMSOL Multiphysics model reaction kinetics, predicting ideal solvent systems (e.g., DMF vs. THF) and reducing trial-and-error experimentation .

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Cross-Validation : Replicate assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions. Use multiple cell lines (e.g., HEK293 vs. HeLa) to assess specificity.
  • Meta-Analysis : Compare datasets across studies, focusing on variables like solvent choice (DMSO vs. saline) or assay pH (6.5–7.5), which may alter activity .

Q. What computational approaches predict the physicochemical and ADMET properties of this compound?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Calculate logP (partition coefficient) and pKa using software like Schrödinger Suite.
  • AI Models : Train neural networks on datasets of similar piperidine derivatives to forecast bioavailability or metabolic stability. Tools like Retrosynthesis AI propose synthetic pathways .

Q. How to validate analytical methods for detecting trace impurities in the compound?

  • Methodology :

  • Limit of Detection (LOD) : Spike samples with known impurities (e.g., unreacted methoxyphenyl precursors) and use LC-MS/MS to establish detection thresholds (e.g., 0.1% w/w).
  • Reproducibility Tests : Perform inter-day and intra-day analyses across three independent labs to validate method robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Methoxyphenyl)-5-methylpiperidine
Reactant of Route 2
2-(2-Methoxyphenyl)-5-methylpiperidine

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